Cannabidiol

Vue d'ensemble

Description

Le cannabidiol est un phytocannabinoïde découvert en 1940. Il est l’un des 113 cannabinoïdes identifiés dans les plantes de cannabis, représentant jusqu’à 40 % de l’extrait de la plante . Contrairement au tétrahydrocannabinol, le this compound n’a pas d’effets psychoactifs. Il a fait l’objet de nombreuses études pour ses bienfaits thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, anxiolytiques et anticonvulsivantes .

Méthodes De Préparation

Le cannabidiol peut être préparé par diverses voies synthétiques et méthodes de production industrielle. Une méthode consiste à convertir l’alcool d’olive en diester d’alcool d’olive, suivi d’une réaction de couplage pour obtenir le diester de this compound. Le diester de this compound est ensuite purifié et hydrolysé pour éliminer les groupes esters, ce qui donne du this compound de haute pureté . Une autre méthode consiste à extraire le this compound de la matière végétale, puis à le purifier pour obtenir une pureté chromatographique de 95 % ou plus .

Analyse Des Réactions Chimiques

Le cannabidiol subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites du this compound, ainsi que des dérivés substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique. En chimie, il est étudié pour son potentiel en tant que précurseur de diverses réactions chimiques. En biologie, le this compound est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique. En médecine, le this compound est utilisé pour traiter des affections telles que l’épilepsie, l’anxiété et la douleur chronique . Dans l’industrie, le this compound est utilisé dans la production de cosmétiques, de compléments alimentaires et de produits pharmaceutiques .

Applications De Recherche Scientifique

Pain Management

CBD has been extensively studied for its analgesic properties. Research indicates that CBD can reduce chronic pain and inflammation, making it a viable alternative to opioids. A meta-analysis involving 12 studies suggested that CBD is well-tolerated and may improve sleep quality and overall quality of life for patients suffering from chronic pain conditions .

Neurological Disorders

CBD has shown promise in treating neurological disorders such as epilepsy. Epidiolex, a medication primarily composed of CBD, is FDA-approved for treating severe childhood epilepsy syndromes, including Dravet syndrome and Lennox-Gastaut syndrome. Clinical trials have demonstrated significant reductions in seizure frequency among patients using Epidiolex .

Mental Health Disorders

CBD is being investigated for its potential to alleviate symptoms of anxiety and depression. Studies suggest that CBD may modulate serotonin levels in the brain, thereby improving mood and reducing anxiety-related behaviors . Furthermore, a review highlighted its efficacy in treating post-traumatic stress disorder (PTSD) and other anxiety disorders .

Neurodegenerative Diseases

Research indicates that CBD may offer neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that CBD can reduce neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Case Studies and Clinical Research Findings

Mécanisme D'action

Le cannabidiol exerce ses effets par le biais de multiples cibles moléculaires et voies. Il interagit avec les récepteurs cannabinoïdes CB1 et CB2, qui font partie du système endocannabinoïde. Le this compound affecte également l’activité de divers neurotransmetteurs, notamment la sérotonine et l’adénosine, en modulant leurs récepteurs . De plus, le this compound a des propriétés anti-inflammatoires et antioxydantes, qui contribuent à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Le cannabidiol est souvent comparé à d’autres cannabinoïdes, tels que le tétrahydrocannabinol, le cannabigérol et le tétrahydrocannabivarine. Contrairement au tétrahydrocannabinol, le this compound ne produit pas d’effets psychoactifs. Le cannabigérol est un autre cannabinoïde non psychoactif avec des bienfaits thérapeutiques potentiels, notamment des propriétés anti-inflammatoires et antimicrobiennes. Le tétrahydrocannabivarine est étudié pour son potentiel à favoriser la perte de poids et à améliorer le contrôle glycémique .

Le this compound se distingue par son large éventail d’applications thérapeutiques et sa nature non psychoactive, ce qui en fait un composé unique et précieux tant dans la recherche scientifique que dans les applications pratiques.

Activité Biologique

Cannabidiol (CBD) is a non-psychoactive compound derived from the Cannabis sativa plant, recognized for its diverse biological activities and therapeutic potential. Unlike tetrahydrocannabinol (THC), CBD does not induce a "high," making it an attractive option for medical applications. Research has increasingly focused on the pharmacological properties of CBD, revealing its effects on various biological systems and potential therapeutic uses.

CBD exerts its biological effects through multiple mechanisms:

-

Receptor Interaction : CBD interacts with various receptors, including:

- CB1 and CB2 Receptors : Primarily associated with the endocannabinoid system, influencing pain, inflammation, and immune responses.

- GPR55 : Implicated in modulating neurotransmission and neuroinflammation.

- Transient Receptor Potential (TRP) Channels : Modulates ion entry, affecting pain perception and neuroplasticity .

- Ion Channel Modulation : CBD has been shown to inhibit T-type calcium channels, which are crucial in nociceptive processing neurons. This action can modify neuronal excitability and potentially reduce pain responses .

- Neuroprotective Effects : CBD influences neuroinflammation and apoptosis, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

CBD has been studied for its potential in treating various conditions:

- Epilepsy : Clinical trials have demonstrated significant efficacy in reducing seizure frequency in treatment-resistant epilepsy .

- Anxiety Disorders : Research indicates that CBD may reduce anxiety by interacting with serotonin receptors and modulating neurotransmitter release .

- Pain Management : CBD has analgesic properties, making it beneficial for chronic pain conditions such as arthritis and neuropathic pain .

- Antimicrobial Activity : Recent studies highlight CBD's effectiveness against bacterial biofilms and its potential as a new class of antibiotics, particularly against resistant strains like Neisseria gonorrhoeae .

Summary of Key Findings

| Condition | Mechanism of Action | Research Findings |

|---|---|---|

| Epilepsy | Modulation of GABAergic currents | Significant reduction in seizure frequency |

| Anxiety | Interaction with serotonin receptors | Decreased anxiety levels in clinical settings |

| Pain | Inhibition of calcium channels | Analgesic effects observed in chronic pain models |

| Antimicrobial | Membrane disruption | Effective against biofilms and resistant bacteria |

Case Study 1: Epilepsy Management

A double-blind placebo-controlled trial involving 120 participants with treatment-resistant epilepsy showed that CBD significantly reduced seizure frequency compared to placebo. The study reported a median reduction of 50% in seizures among those receiving CBD .

Case Study 2: Anxiety Reduction

In a randomized controlled trial assessing the effects of CBD on social anxiety disorder, participants who received 300 mg of CBD before public speaking tasks reported significantly lower anxiety levels compared to those who received a placebo .

Propriétés

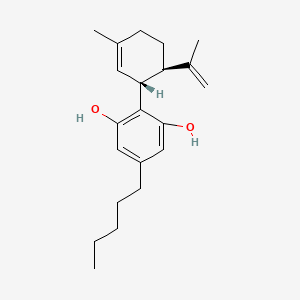

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871959, DTXSID301038839 | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. | |

| Record name | Cannabidiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13956-29-1, 3556-78-3 | |

| Record name | Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.